molecular formula C10H19Cl B13160606 (1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane

(1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane

Cat. No.: B13160606
M. Wt: 174.71 g/mol
InChI Key: NJIWHWXYEOIOBN-UHFFFAOYSA-N
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Description

(1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane is an organic compound with the molecular formula C₁₀H₁₉Cl. It is a cycloalkane derivative, characterized by a cyclobutane ring substituted with a 1-chloro-2,3-dimethylbutan-2-yl group. This compound is primarily used for research purposes and has various applications in organic synthesis and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane typically involves the reaction of cyclobutane with 1-chloro-2,3-dimethylbutane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reaction. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of alcohols, ethers, or amines.

    Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Formation of hydrocarbons

Scientific Research Applications

(1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclobutane ring provides a rigid framework that influences the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane is unique due to the combination of a cyclobutane ring and a 1-chloro-2,3-dimethylbutan-2-yl group. This structure imparts distinct chemical properties, such as increased rigidity and specific reactivity patterns, making it valuable for specialized applications in organic synthesis and research .

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

(1-chloro-2,3-dimethylbutan-2-yl)cyclobutane

InChI

InChI=1S/C10H19Cl/c1-8(2)10(3,7-11)9-5-4-6-9/h8-9H,4-7H2,1-3H3

InChI Key

NJIWHWXYEOIOBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CCl)C1CCC1

Origin of Product

United States

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